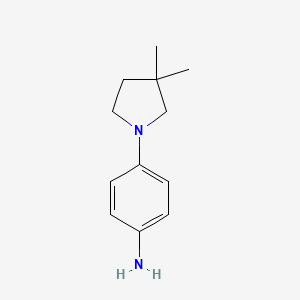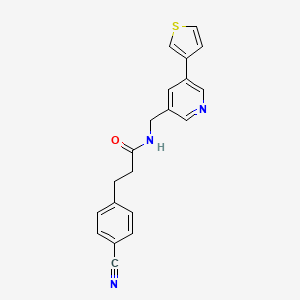
p-トリロキシ酢酸 2,5-ジオキソピロリジン-1-イルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate: is a chemical compound with the molecular formula C13H15NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinyl ester group, which imparts unique chemical properties.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
Target of Action
Similar compounds have been found to target specific receptors and pathways, modulating cellular processes and promoting desired therapeutic outcomes .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
It is known that the compound can modulate various cellular processes, which suggests that it may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to exhibit high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties can impact the bioavailability of the compound.
Result of Action
It is known that the compound can modulate various cellular processes, which suggests that it may have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate typically involves the esterification of p-Tolyloxy-acetic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. The reaction conditions may include:
Temperature: Typically maintained at room temperature or slightly elevated.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate may involve large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
化学反応の分析
Types of Reactions: (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and amides.
類似化合物との比較
- Phenyl-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester
- Benzylamino tetrazine N-hydroxysuccinimidyl ester
- Methyltetrazine-NHS ester
Comparison: (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate is unique due to the presence of the p-Tolyloxy group, which imparts distinct chemical properties compared to similar compounds. This uniqueness is reflected in its reactivity, binding affinity, and potential applications. For instance, the p-Tolyloxy group may enhance its solubility and stability, making it more suitable for specific industrial and research applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-9-2-4-10(5-3-9)18-8-13(17)19-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPLZSBNMRYGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B2359812.png)






![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)






